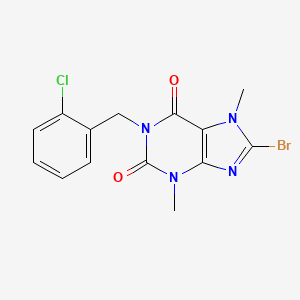

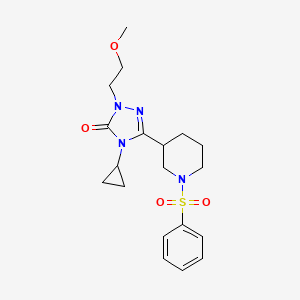

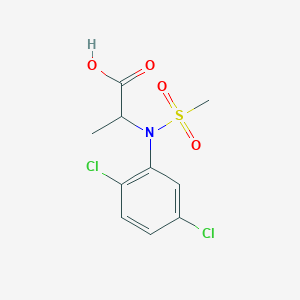

![molecular formula C16H19F3N2OS B2649101 N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide CAS No. 439109-04-3](/img/structure/B2649101.png)

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide” is a compound that has been studied in the context of its interactions with the enzyme acetylcholinesterase (AChE). It has been found to have a high selective uptake in the murine B16F0 melanoma tumor . This compound is part of a class of N-trifluoromethyl amines and azoles, which are underexplored in medicinal chemistry .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The preparation of esters of carboxylic and phosphoric acid through reactions involving diethyl azodicarboxylate and various alcohols underlines a methodology that could be adapted for modifying or synthesizing derivatives of the target compound (O. Mitsunobu & M. Yamada, 1967).

- Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides showcases a reaction pathway that might be relevant for introducing amine functionalities into the benzothiophene carboxamide structure (Xiang Wang and R. Widenhoefer, 2004).

Supramolecular Chemistry and Self-assembly

- Supramolecular microtubes based on 1,3,5-benzenetricarboxamides with peripheral tertiary N,N-dialkyl-ethylamino substituents highlight the self-assembly properties that could be relevant for materials science applications or drug delivery systems involving similar structural features (Andreas O. Frank et al., 2020).

Photophysical Properties

- The study of N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives as fluorescence probes demonstrates the potential of diethylaminoethyl-substituted compounds in sensing applications, such as monitoring pH, temperature, and solvent polarity (Liming Huang & S. Tam‐Chang, 2010).

Anticancer Activity

- DFT studies and simulations of a carboxamide derivative with potential anticancer activity underline the importance of computational chemistry in evaluating the bioactivity and mechanism of action of complex organic molecules, suggesting a similar approach could be beneficial for studying the target compound (J. S. Al‐Otaibi et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2OS/c1-3-21(4-2)8-7-20-15(22)14-10-11-9-12(16(17,18)19)5-6-13(11)23-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBZGKUNFGFVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

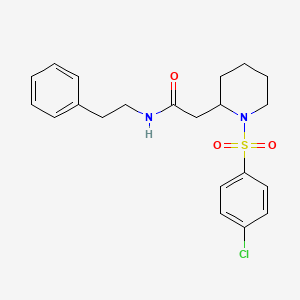

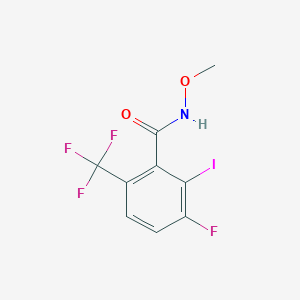

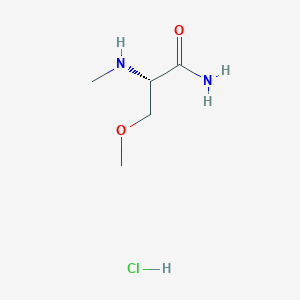

![4-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649026.png)

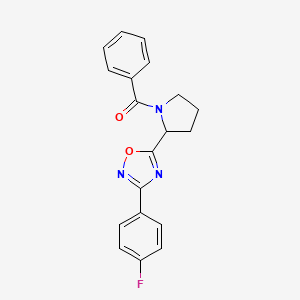

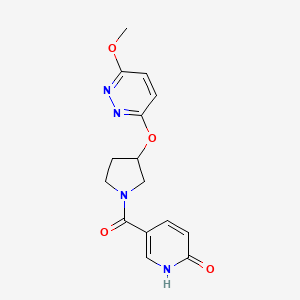

![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)

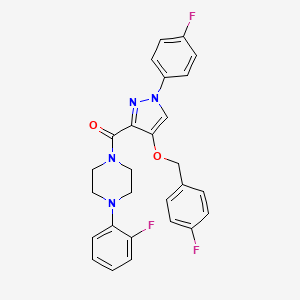

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)

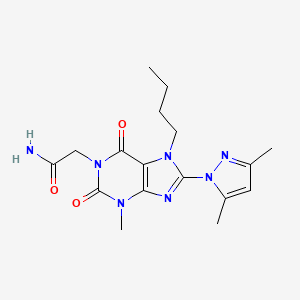

![N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2649037.png)